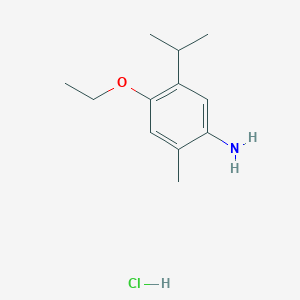

4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride

Beschreibung

4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride is a substituted phenylamine derivative in its hydrochloride salt form. The compound features an ethoxy group (-OCH₂CH₃) at position 4, an isopropyl group (-CH(CH₃)₂) at position 5, and a methyl group (-CH₃) at position 2 on the phenyl ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical formulations.

Eigenschaften

IUPAC Name |

4-ethoxy-2-methyl-5-propan-2-ylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-5-14-12-6-9(4)11(13)7-10(12)8(2)3;/h6-8H,5,13H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMYSWCVFRNRLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)N)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50387616 | |

| Record name | 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473704-48-2 | |

| Record name | 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride involves several steps. One common synthetic route includes the alkylation of 4-ethoxy-2-methylphenol with isopropyl bromide, followed by the reduction of the resulting ether to form the corresponding amine . The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid . Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity .

Analyse Chemischer Reaktionen

4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy or isopropyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride serves as a building block in organic synthesis. It is utilized in the development of complex molecules, which can be important for creating pharmaceuticals and other specialized chemicals.

Biochemical Studies

In biological research, this compound is employed to investigate the interactions of amine compounds with biological systems. It aids in understanding how such compounds can influence enzymatic activities and receptor interactions, providing insights into metabolic pathways.

Pharmaceutical Development

The compound exhibits potential therapeutic effects, particularly due to its activity on alpha receptors. It has been studied for its alpha-blocking properties, which may contribute to reducing peripheral arterial resistance without significant side effects typically associated with similar compounds . This makes it a candidate for treating conditions related to vascular resistance and hypertension.

Case Study 1: Alpha-Blocking Activity

Research highlighted the efficacy of derivatives of this compound in modulating alpha receptors. These derivatives showed promise in reducing peripheral resistance effectively while minimizing adverse cardiovascular effects. The study emphasized the compound's potential in developing safer antihypertensive medications .

Case Study 2: Anticancer Properties

A study investigated the anticancer properties of related compounds, revealing that certain derivatives could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and inhibition of proliferative signaling pathways. This suggests that this compound might have similar anticancer applications .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Alpha-blocking | Reduces peripheral arterial resistance; potential antihypertensive agent |

| Anticancer | Induces apoptosis; inhibits cell proliferation |

| Biochemical Studies | Investigates interactions with enzymes and receptors |

Table 2: Anticancer Activity Data

| Cell Line | IC₅₀ (μM) |

|---|---|

| A549 (Lung Cancer) | 40.54 |

| Caco-2 (Colon Cancer) | 29.77 |

Wirkmechanismus

The mechanism of action of 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride involves its interaction with specific molecular targets in biological systems. It primarily acts on amine receptors and enzymes, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Chemical Structure and Substituent Effects

The compound’s substituents influence its physicochemical and pharmacological behavior. Key comparisons include:

Physicochemical Properties

Hydrochloride salts generally improve aqueous solubility. Inferred comparisons:

Pharmacological Activity

While direct data is unavailable, structural parallels suggest:

- CNS Modulation: Similar to amitriptyline HCl (a tricyclic antidepressant), the target compound may interact with monoamine transporters or receptors, though its substituents could alter selectivity .

- Receptor Binding: The biphenyl moiety in Methyl 2-amino-3-(4-methoxy-biphenyl)propanoate HCl enhances affinity for G-protein-coupled receptors (GPCRs), whereas the target compound’s isopropyl group may favor hydrophobic binding pockets .

Analytical Methods

RP-HPLC is widely used for quantifying such compounds:

- Target Compound : Expected retention time of ~8–10 min (C18 column, acetonitrile/water gradient), comparable to amitriptyline HCl (retention time ~9.5 min) .

- FTIR/NMR : Key peaks for ethoxy (C-O stretch ~1100 cm⁻¹) and isopropyl (C-H bend ~1375 cm⁻¹) distinguish the target from methoxy or hydroxylated analogs .

Biologische Aktivität

4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride (CAS No. 473704-48-2) is an organic compound characterized by its amine functional group, which is pivotal to its biological activity. With a molecular formula of C₁₂H₁₉ClN₁O and a molecular weight of 229.75 g/mol, this compound has garnered attention for its potential therapeutic applications and biological interactions.

The compound appears as a white crystalline powder, with a melting point range of 140-144°C and a boiling point of approximately 384.4°C. Its chemical structure allows it to participate in various reactions, which are essential for its applications in pharmaceuticals and organic synthesis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in determining the biological efficacy of this compound. The following table summarizes some structurally related compounds and their notable characteristics:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 5-Isopropyl-4-methoxy-2-methyl-phenylamine hydrochloride | C₁₁H₁₈ClN₁O | Contains a methoxy group instead of an ethoxy group |

| 4-Ethoxy-3-isopropylaniline | C₁₂H₁₅N₁O | Different positioning of substituents on the aromatic ring |

| 3-Ethoxy-5-isopropylaniline | C₁₂H₁₉N₁O | Variation in the position of ethoxy and isopropyl groups |

These compounds share core structural features but differ in substituent positioning or functional groups, significantly influencing their chemical properties and biological activities.

Case Studies and Research Findings

Research has indicated that compounds similar to this compound have shown promising biological activities. For instance:

- Antiviral Studies : A study on N-Heterocycles demonstrated that certain derivatives exhibited strong antiviral properties against Hepatitis C virus (HCV) with IC50 values below 0.35 μM .

- Cytotoxicity Testing : Compounds with similar amine functionalities have been tested against various cancer cell lines, showing selective cytotoxicity, which warrants further investigation into the specific mechanisms by which these compounds exert their effects .

- Enzyme Inhibition : The interaction of amine-containing compounds with specific enzymes has been explored, revealing potential pathways for therapeutic applications in treating diseases related to enzyme dysfunctions.

The exact mechanism of action for this compound remains to be elucidated fully; however, it is hypothesized that it may involve:

- Binding Affinity : The compound's amine group likely interacts with various biological targets, influencing pharmacodynamics.

- Enzyme Modulation : Similar compounds have been noted to modulate enzyme activity, which could extend to this compound's functionality.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.